molecular formula C6H6N2O B1279551 2-Acetylpyrimidine CAS No. 53342-27-1

2-Acetylpyrimidine

Cat. No. B1279551
CAS RN: 53342-27-1
M. Wt: 122.12 g/mol
InChI Key: SPZUXKZZYDALEY-UHFFFAOYSA-N
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Description

2-Acetylpyrimidine is a chemical compound that is part of the pyrimidine family, which are heterocyclic aromatic organic compounds. While the provided papers do not directly discuss 2-acetylpyrimidine, they do provide insights into related pyrimidine derivatives and their synthesis, structure, and properties. For instance, the synthesis of 2-amino-4,6-dimethyl pyrimidine involves guanidine nitrate, acetylacetone, and sodium carbonate, indicating the potential starting materials and conditions that might be relevant for synthesizing 2-acetylpyrimidine as well .

Synthesis Analysis

The synthesis of pyrimidine derivatives can vary based on the desired substitution pattern on the pyrimidine ring. For example, the synthesis of 3,4-dihydropyrimidine-2(1H)-thione, a related compound, was achieved by reacting 4-methylpent-3-en-2-one, 4-acetyl aniline, and potassium thiocyanate . Similarly, 2-amino-4,6-dimethyl pyrimidine was synthesized from guanidine nitrate, acetylacetone, and sodium carbonate . These methods suggest that the synthesis of 2-acetylpyrimidine could also involve condensation reactions with appropriate precursors and conditions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a six-membered ring with nitrogen atoms at positions 1 and 3. The structure of the synthesized 3,4-dihydropyrimidine-2(1H)-thione was confirmed through spectroscopic methods and single crystal analysis, revealing a nonplanar ring in an envelope conformation . This indicates that 2-acetylpyrimidine would also have a planar aromatic ring system, with substituents affecting its conformation and overall geometry.

Chemical Reactions Analysis

Pyrimidine derivatives can participate in various chemical reactions, often acting as ligands in coordination compounds. For instance, 2-acetylpyridine-aminoguanidine forms complexes with copper(II), where the ligand coordinates in a tridentate N3-coordination mode . This suggests that 2-acetylpyrimidine could also engage in coordination chemistry, potentially forming complexes with metal ions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure and substituents. The compound 3,4-dihydropyrimidine-2(1H)-thione displayed high chemical reactivity and softness, as determined by DFT studies . The antimicrobial activity of 2-acetylpyridine-aminoguanidine and its copper(II) complexes against bacterial and fungal strains was also reported . These findings imply that 2-acetylpyrimidine may exhibit similar reactivity and potential biological activity, which could be explored in further studies.

Scientific Research Applications

Synthesis and Biological Evaluation

2-Acetylpyrimidine derivatives have been extensively researched for their biological properties. For instance, 4-Mercapto-5-acetylpyrimidine has been used as a precursor for synthesizing various derivatives, including thieno[2,3-d]pyrimidine and pyrrolo[4,5-d]pyrimidine, which displayed promising antimicrobial activities (Sayed et al., 2008).

Biochemical Applications

In another study, pyrimidine-thiones derivatives were synthesized and showed inhibitory action against acetylcholinesterase (AChE) and human carbonic anhydrase (hCA), suggesting potential applications in biochemical and pharmaceutical research (Taslimi et al., 2018).

Environmental and Wastewater Treatment

The degradation characteristics of acetylpyrimidine were studied in strains isolated from activated sludge in a pharmaceutical factory. This research has implications for environmental management and wastewater treatment, especially in pharmaceutical contexts (Lv Jian-bo, 2009).

Medicinal Chemistry

In medicinal chemistry, derivatives of 2-acetylpyrimidine have been explored for the treatment of diseases like Parkinson's disease. For example, 4-acetylamino-2-(3,5-dimethylpyrazol-1-yl)-6-pyridylpyrimidines were developed as selective adenosine hA2A receptor antagonists for treating Parkinson's (Zhang et al., 2008).

Anticancer Research

Certain ruthenium(II) complexes incorporating 2-pyridyl-2-pyrimidine-4-carboxylic acid have been synthesized and characterized for their potential anticancer drug applications. These complexes have shown promising results in terms of antiproliferative activity (Pierroz et al., 2012).

Safety And Hazards

While specific safety and hazard information for 2-Acetylpyrimidine is not available in the search results, it’s important to handle all chemical compounds with care. General safety measures include avoiding contact with skin and eyes, avoiding inhalation or ingestion, and using the compound in a well-ventilated area .

Future Directions

The future directions in the research and application of 2-Acetylpyrimidine and its derivatives could involve the development of more potent and effective antimicrobial agents . Additionally, the synthesis methods could be improved for better yield and efficiency .

properties

IUPAC Name

1-pyrimidin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-5(9)6-7-3-2-4-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZUXKZZYDALEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30967970
Record name 1-(Pyrimidin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30967970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetylpyrimidine

CAS RN

53342-27-1
Record name 1-(Pyrimidin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30967970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyrimidin-2-yl)ethan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2-cyano-pyrimidine (10.0 g, 95.2 mmol) in THF (100 mL) was cooled to −5° C. and treated with a 3 M solution of methyl magnesium bromide in THF (38.0 mL, 98.4 mmol). The reaction was stirred at 0° C. for two hours until completion was observed by TLC (chloroform/methanol, 9:1). The reaction mixture was poured in water; the pH was adjusted to 5-6 and the aqueous layer was extracted with ethyl acetate (3×150 mL). The combined organic layers were concentrated under reduced pressure and the crude compound was purified by column chromatography, eluting with chloroform to afford the target compound (6.5 g, 48%).
Quantity
10 g
Type
reactant
Reaction Step One
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Quantity
100 mL
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solvent
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Name
solution
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Two
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Quantity
38 mL
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solvent
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Reaction Step Three
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0 (± 1) mol
Type
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Reaction Step Four
Yield
48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
MA Mikhaleva, IV Beregovaya, VP Mamaev - Chemistry of Heterocyclic …, 1992 - Springer
… In this case DM for 2-acetylpyrimidine proved to be - 1 D … of acetyl group rotation in 2-acetylpyrimidine. This appears to follow … and calculated values of DM for 2-acetylpyrimidine. The …
Number of citations: 4 link.springer.com
MA Mikhaleva, II Naumenko, VP Mamaev - Chemistry of Heterocyclic …, 1993 - Springer
… , ie, for 2-acetylpyrimidine. Moreover, … 2-acetylpyrimidine in comparison with other acetyldiazines, we are justified in speaking of fundamental differences between the 2-acetylpyrimidine …
Number of citations: 4 link.springer.com
II Naumenko, MA Mikhaleva, VP Mamaev - Chemistry of Heterocyclic …, 1981 - Springer
… Thus contradictory da~a exist relative to unsubstituted 2-acetylpyrimidine (I): Cervinka and co-workers [3] report the preparation of I without presenting the experimental conditions and …
Number of citations: 5 link.springer.com
LV Desai, DT Ren, T Rosner - Organic Letters, 2010 - ACS Publications
… 2-acetylpyridine and 2-acetylpyrimidine exhibit extremely poor reactivity. The difference in reactivity between 1 (and 4) and 2-acetylpyridine (and 2-acetylpyrimidine) suggests that the …
Number of citations: 35 pubs.acs.org
W Hu, W Zhou, C Xia, X Wen - Bioorganic & medicinal chemistry letters, 2006 - Elsevier
… (b) 2.5g (0.02 mol) compound (I) and 2.5g (0.02 mol) 2-acetylpyrimidine were dissolved in 20 mL isopropyl alcohol. The mixture was stirred for 24 h at room temperature. Then the …
Number of citations: 249 www.sciencedirect.com
J Easmon, G Heinisch, J Hofmann, T Langer… - European journal of …, 1997 - Elsevier
The synthesis of a series of thiazolyl and benzothiazolyl hydrazones derived from α-(N)-acylpyridines, -quinolines, -isoquinolines, -pyridazines, -pyrimidines, and -pyrazines is reported. …
Number of citations: 72 www.sciencedirect.com
DS Brown - 2003 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
F Schön, M Leist, A Neuba, J Lang, C Braun… - Chemical …, 2017 - pubs.rsc.org
… The synthesis of 2-(2-dialkylaminopyrimidin-4-yl)pyrimidines starts from commercially available 2-cyanopyrimidine that is converted into 2-acetylpyrimidine (2) by alkylation with MeMgCl…
Number of citations: 20 pubs.rsc.org
M Gallagher - 2004 - search.proquest.com
… The reaction occurs via the condensation of the potassium enolate of 2-acetylpyrimidine with (3-(… via the reaction of 2-acetylpyrimidine with /V,/V-dimethylformamide dimethyl acetal. …
Number of citations: 2 search.proquest.com
M Meazza, G Sitinova, C Poderi… - … A European Journal, 2018 - Wiley Online Library
A novel catalytic enantioselective methodology based on synergistic catalysis for the synthesis of chiral 2‐acyl pyridines and pyrazines is reported. The strategy involves the metal–…

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